2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Overview

Description

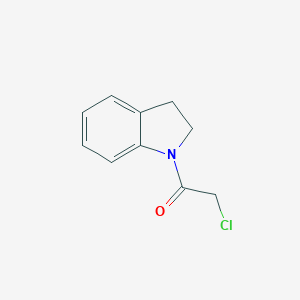

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a dihydro-indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone typically involves the reaction of 2,3-dihydroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2,3-Dihydroindole+Chloroacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.

Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form indole-2,3-dione derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

- Substituted indole derivatives

- Indole-2,3-dione derivatives

- Alcohol derivatives of the ethanone moiety

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The chloro group and ethanone moiety may also contribute to its reactivity and binding affinity. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

1-(2,3-Dihydro-indol-1-yl)-ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.

2-Chloro-1-(1H-indol-3-yl)-ethanone: Contains a similar structure but with the chloro group attached to a different position on the indole ring.

2-Chloro-1-(2,3-dihydro-benzofuran-1-yl)-ethanone: Similar structure with a benzofuran ring instead of an indole ring.

Uniqueness: 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is unique due to the presence of both the chloro group and the dihydro-indole ring, which may impart distinct chemical and biological properties compared to other similar compounds. Its specific reactivity and potential bioactivity make it a valuable compound for further research and development.

Biological Activity

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chloroacetyl chloride or related reagents. The resulting compound has been characterized using techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study utilizing the disc-diffusion method showed that this compound exhibited comparable antibacterial activity to ciprofloxacin against various pathogens including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (20) |

| Escherichia coli | 14 | Ciprofloxacin (19) |

| Pseudomonas aeruginosa | 13 | Ciprofloxacin (18) |

Antifungal Activity

The compound has also been tested for antifungal activity. Results indicate effectiveness against fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes, leading to cell death .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

- A375 (Melanoma) : IC50 values were reported at approximately 5.7 µM, indicating significant cytotoxicity.

- HUVEC Cells : The compound showed selective cytotoxicity with IC50 values ranging from 1.4 to 6.2 µM depending on the growth factor stimulation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds in its class have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity and leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

One notable case study involved testing the compound against multi-drug resistant strains of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents .

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937974 | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-48-1 | |

| Record name | Indoline, 1-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17133-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROACETYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.